- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,
Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)
93340-09-1 structure
Product Name:Methyl 3-cyano-2-methylbenzoate
CAS-Nr.:93340-09-1
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD14584407
CID:1982151
PubChem ID:13170186
Update Time:2025-07-19
Methyl 3-cyano-2-methylbenzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 3-cyano-2-methylbenzoate
- 3-cyano-2-methyl-benzoic acid methyl ester
- KB-54114
- Benzoic acid, 3-cyano-2-methyl-, methyl ester
- SureCN646271
- methyl 3-cyano-o-toluate
- 3-Cyan-2-methyl-benzoesaeure-methylester
- AGN-PC-00L9HY
- 3-Cyano-2-methylBenzoic acid methyl ester
- o-Toluic acid, 3-cyano-, methyl ester (6CI)
- CS-0134946
- DTXSID30524446
- DB-017996
- 3-Cyano-2-methylBenzoic acid methyl ester
- methyl3-cyano-2-methylbenzoate
- F53204
- 93340-09-1
- BS-46069
- FHBWZNLFBLOUKX-UHFFFAOYSA-N
- MFCD14584407
- SCHEMBL646271
- SY244571
-
- MDL: MFCD14584407
- Inchi: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3
- InChI-Schlüssel: FHBWZNLFBLOUKX-UHFFFAOYSA-N
- Lächelt: N#CC1C(C)=C(C(OC)=O)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 175.063328530g/mol
- Monoisotopenmasse: 175.063328530g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 241
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 50.1Ų
Methyl 3-cyano-2-methylbenzoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 5g |
$650 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 1g |
¥119.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 5g |
¥540.0 | 2024-07-19 | |
| Ambeed | A991305-1g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 1g |
$34.0 | 2025-04-15 | |
| Ambeed | A991305-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 5g |
$92.0 | 2025-04-15 | |
| Ambeed | A991305-10g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 10g |
$124.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y0997285-5g |
methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 5g |
$1000 | 2024-08-02 | |
| Alichem | A015023486-250mg |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015023486-500mg |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A015023486-1g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 97% | 1g |
$1475.10 | 2023-08-31 |
Methyl 3-cyano-2-methylbenzoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Referenz
- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt
Referenz
- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C
Referenz
- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynes, Journal of the American Chemical Society, 1988, 110(21), 7178-84
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C
Referenz
- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
1.2 -
1.2 -
Referenz
- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydes, Tetrahedron Letters, 1984, 25(28), 2941-4
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,
Methyl 3-cyano-2-methylbenzoate Raw materials
- Potassium Ferrocyanide Trihydrate
- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-
- Potassium hexacyanoferrate
- Potassium Hexacyanoferrate(III)
- Methyl 3-bromo-2-methylbenzoate
- Methyl 3-iodo-2-methylbenzoate
Methyl 3-cyano-2-methylbenzoate Preparation Products
Methyl 3-cyano-2-methylbenzoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate
Bestellnummer:A934715
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:15
Preis ($):214.0
Email:sales@amadischem.com
Methyl 3-cyano-2-methylbenzoate Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate
Reinheit:99%
Menge:25g
Preis ($):214.0